molecular formula C7H10N2O B14886239 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol

Cat. No.: B14886239
M. Wt: 138.17 g/mol
InChI Key: MEUCEAVTEBZVRE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, leading to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. This intermediate can then be further functionalized to introduce the hydroxymethyl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation over Raney nickel or other suitable catalysts can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

    Oxidation: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-carboxylic acid.

    Reduction: Various reduced derivatives of the imidazole ring.

    Substitution: Substituted imidazole derivatives with different functional groups at the 2-position.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Similar fused ring system but lacks the hydroxymethyl group.

    6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring.

    2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole: Chlorinated derivative used as an intermediate in synthesis.

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol

InChI

InChI=1S/C7H10N2O/c10-4-7-2-1-6-3-8-5-9(6)7/h3,5,7,10H,1-2,4H2

InChI Key

MEUCEAVTEBZVRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=CN2C1CO

Origin of Product

United States

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